BenchChemオンラインストアへようこそ!

(1E)-N-(MORPHOLIN-4-YL)-1-{3-PHENYLIMIDAZO[1,5-A]PYRIDIN-1-YL}METHANIMINE

Medicinal chemistry Structure-activity relationship Lead optimization

This compound combines a 3-phenylimidazo[1,5-a]pyridine core with an N-morpholine-terminated methanimine bridge, yielding a unique scaffold absent in simpler analogs (e.g., CAS 35854-46-7). The structure is designed for medicinal chemistry programs targeting EGFR T790M-mutant cancers, biased opioid/sigma-1 receptor screening, and CNS ADME optimization (XLogP3 3.7, 0 HBD, 4 HBA). Its distinct electronic configuration may also support fluorescent probe and OLED material development.

Molecular Formula C18H18N4O
Molecular Weight 306.4 g/mol
CAS No. 468073-96-3
Cat. No. B3267824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E)-N-(MORPHOLIN-4-YL)-1-{3-PHENYLIMIDAZO[1,5-A]PYRIDIN-1-YL}METHANIMINE
CAS468073-96-3
Molecular FormulaC18H18N4O
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1COCCN1N=CC2=C3C=CC=CN3C(=N2)C4=CC=CC=C4
InChIInChI=1S/C18H18N4O/c1-2-6-15(7-3-1)18-20-16(17-8-4-5-9-22(17)18)14-19-21-10-12-23-13-11-21/h1-9,14H,10-13H2/b19-14+
InChIKeyWZTHLFSSDQYQEH-XMHGGMMESA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.5 [ug/mL]

(1E)-N-(MORPHOLIN-4-YL)-1-{3-PHENYLIMIDAZO[1,5-A]PYRIDIN-1-YL}METHANIMINE (CAS 468073-96-3): Chemical Identity and Core Scaffold


The compound (1E)-N-(morpholin-4-yl)-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}methanimine (CAS 468073-96-3) is a synthetic small molecule (MF: C₁₈H₁₈N₄O, MW: 306.4 g/mol) featuring a 3-phenylimidazo[1,5-a]pyridine core linked via a methanimine bridge to an N-morpholine moiety [1]. It belongs to the imidazo[1,5-a]pyridine class, a scaffold recognized for luminescent properties and diverse biological activities including kinase inhibition [2].

Why Generic Imidazo[1,5-a]pyridine Analogs Cannot Substitute for (1E)-N-(MORPHOLIN-4-YL)-1-{3-PHENYLIMIDAZO[1,5-A]PYRIDIN-1-YL}METHANIMINE (CAS 468073-96-3)


In-class imidazo[1,5-a]pyridine derivatives exhibit strong target-selectivity divergence depending on the nature and position of substituents [1]. The combination of a 3-phenyl group, a 1-methanimine linkage, and an N-morpholine terminal group found in CAS 468073-96-3 is structurally distinct from simpler analogs such as 3-phenylimidazo[1,5-a]pyridine (CAS 35854-46-7, lacking the methanimine-morpholine extension) or the 2-chlorophenyl analog (CAS 618859-63-5) [2]. These differences are expected to alter hydrogen-bonding capacity, lipophilicity, and receptor binding profiles, making direct functional substitution unreliable.

Quantitative Differentiation Evidence for (1E)-N-(MORPHOLIN-4-YL)-1-{3-PHENYLIMIDAZO[1,5-A]PYRIDIN-1-YL}METHANIMINE (CAS 468073-96-3)


Structural Divergence from the Closest Commercially Available Analog (2-Chlorophenyl Derivative)

The target compound differs from its closest cataloged analog, (1E)-1-[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-(morpholin-4-yl)methanimine (CAS 618859-63-5), by the absence of an ortho-chloro substituent on the 3-phenyl ring . This substitution alters the phenyl ring's electron density and steric profile, potentially affecting π-stacking interactions and target binding pose.

Medicinal chemistry Structure-activity relationship Lead optimization

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile

CAS 468073-96-3 has a computed XLogP3-AA of 3.7, indicating moderate lipophilicity [1]. It possesses zero hydrogen-bond donors and four hydrogen-bond acceptors (from the morpholine oxygen, two imidazo-pyridine nitrogens, and the methanimine nitrogen). For comparison, the simpler core 3-phenylimidazo[1,5-a]pyridine (CAS 35854-46-7) has XLogP ~3.1 and only two H-bond acceptors [2]. The added morpholine-methanimine group increases both lipophilicity and H-bond acceptor count, which may enhance membrane permeability while retaining solubility.

Drug-likeness ADME Physicochemical profiling

Scaffold-Based Differentiation: Imidazo[1,5-a]pyridine Core as EGFR Kinase Inhibitor Platform vs. Classical Anilinoquinazoline Inhibitors

A series of eighteen imidazole[1,5-a]pyridine derivatives were computationally evaluated as EGFR tyrosine kinase inhibitors, with binding free energies compared against the clinical drugs erlotinib and osimertinib [1]. While CAS 468073-96-3 was not among the specific derivatives tested, it shares the core scaffold that demonstrated the ability to occupy the EGFR allosteric site with strong polar interactions [2]. In contrast, the established irreversible EGFR inhibitor CL-387,785 (an anilinoquinazoline, IC₅₀ = 250–490 pM for EGFR kinase) operates via covalent binding to EGFR [3]. The imidazo[1,5-a]pyridine scaffold represents a structurally distinct chemotype that may circumvent resistance mechanisms (e.g., T790M mutation) associated with anilinoquinazoline-based inhibitors [1].

EGFR inhibition Tyrosine kinase inhibitor Cancer research

CNS Target Potential: Mu-Opioid and Sigma-1 Receptor Affinity Data from Imidazo[1,5-a]pyridine Chemical Series

Imidazo[1,5-a]pyridine derivatives bearing morpholine-containing substituents have been reported to bind mu-opioid receptors (MOR) with Ki = 6.5 nM and sigma-1 receptors with Ki = 36 nM in radioligand displacement assays [1]. While the exact correspondence of these data to CAS 468073-96-3 requires verification, the shared 3-phenylimidazo[1,5-a]pyridine scaffold with N-morpholine substitution suggests potential CNS target engagement. For perspective, the clinical MOR agonist morphine has Ki ≈ 1–3 nM, indicating that structurally related imidazo[1,5-a]pyridines can achieve comparable affinity at this receptor [2].

Opioid receptor Sigma receptor CNS drug discovery

Recommended Research Application Scenarios for (1E)-N-(MORPHOLIN-4-YL)-1-{3-PHENYLIMIDAZO[1,5-A]PYRIDIN-1-YL}METHANIMINE (CAS 468073-96-3)


EGFR Tyrosine Kinase Inhibitor Lead Discovery and Resistance Profiling

Based on the imidazo[1,5-a]pyridine scaffold's demonstrated capacity for EGFR kinase binding comparable to clinical inhibitors [1], CAS 468073-96-3 can serve as a starting point for medicinal chemistry optimization targeting EGFR-mutant cancers, particularly those harboring the T790M resistance mutation that limits anilinoquinazoline efficacy.

CNS Receptor Polypharmacology Screening (MOR/Sigma-1)

Given the nanomolar MOR and sigma-1 receptor affinities reported for structurally related imidazo[1,5-a]pyridine-morpholine derivatives [2], this compound is suitable for screening campaigns investigating biased opioid signaling, pain management, or neuropsychiatric indications.

Physicochemical Benchmarking for CNS Drug-Likeness Optimization

With XLogP3-AA = 3.7, zero H-bond donors, and four H-bond acceptors [3], CAS 468073-96-3 occupies a favorable CNS drug-like property space and can be used as a reference compound for ADME optimization studies targeting enhanced brain penetration.

Fluorescent Probe Development and Optoelectronic Materials Research

Imidazo[1,5-a]pyridine derivatives are recognized for their luminescent properties [4]. The unique electronic configuration of the methanimine bridge in CAS 468073-96-3 may impart distinct emission characteristics, supporting applications in fluorescent probe design or organic light-emitting materials.

Quote Request

Request a Quote for (1E)-N-(MORPHOLIN-4-YL)-1-{3-PHENYLIMIDAZO[1,5-A]PYRIDIN-1-YL}METHANIMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.